1,4-Bis(thiophen-2-ylsulfonyl)piperazine
Description
1,4-Bis(thiophen-2-ylsulfonyl)piperazine is a piperazine derivative featuring two thiophene sulfonyl groups symmetrically substituted at the 1,4-positions of the piperazine ring. Piperazine derivatives are widely studied for their therapeutic versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C12H14N2O4S4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis(thiophen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C12H14N2O4S4/c15-21(16,11-3-1-9-19-11)13-5-7-14(8-6-13)22(17,18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 |
InChI Key |
NEPNMHLSBDWWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
1,4-Bis(4-fluorophenylsulfonyl)piperazine
- Structure : Features 4-fluorophenyl sulfonyl groups instead of thiophene sulfonyl.
- Pharmacological Activity : Demonstrated potent DPP-4 inhibitory activity (19–30% inhibition at 100 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels via interactions with DPP-4 residues (e.g., R125, E205) .
1,4-Bis(3-aminopropyl)piperazine
- Structure: Substituted with aliphatic aminopropyl groups.
- Applications: Used in nanoparticle templating for transgene delivery due to tertiary amines facilitating solvation and nucleation . Also serves as a precursor for antimalarial derivatives (e.g., N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine) with improved selectivity indices against Plasmodium falciparum .
- Key Difference : The absence of sulfonyl groups limits enzyme-targeting capabilities but enhances cationic character for nucleic acid interactions.
Poly(1,4-bis(methacryloyl)piperazine)
- Structure : Methacryloyl substituents enable polymerization.
- Synthesis: Produced via solvent-free condensation using maghnite catalysts (72% monomer yield), emphasizing green chemistry .
- Applications : Functional polymers for chromatography and cross-linking agents, contrasting with sulfonamide derivatives’ pharmacological focus .
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine
- Structure : Dithiocarboxypropionyl groups confer sulfur-rich coordination sites.
- Pharmacological Activity : Exhibited 44–90% inhibition against HL-60 leukemia cells at 10 µM, highlighting sulfur’s role in enhancing cytotoxicity .
- Key Difference : Dithiocarbamate moieties offer metal-chelating properties absent in sulfonamide derivatives.
Pharmacological and Functional Comparisons
Enzyme Inhibition
- 1,4-Bis(4-fluorophenylsulfonyl)piperazine : Targets DPP-4, critical in diabetes management .
- 1,4-Bis(thiophen-2-ylsulfonyl)piperazine : Thiophene’s electron-rich rings may enhance interactions with cysteine or histidine residues in proteases or kinases.
Antimicrobial and Anticancer Activity
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine: Selective against HL-60 cells, likely via redox modulation .
- Piperazine-thiazoline hybrids : Micromolar kinase inhibition (e.g., DYRK1A IC$_{50}$ = 41 nM) via H-bonding and hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
